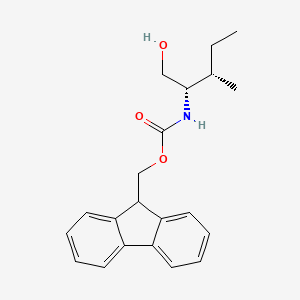

(9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate

Overview

Description

“(9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate” is a chemical compound with the molecular formula C23H29NO4 . It has an average mass of 383.481 Da and a Monoisotopic mass of 383.209656 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, and other characteristics. For this compound, it has a molecular weight of 383.481 Da .Scientific Research Applications

Chemical Structure and Properties

The compound fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate, a derivative of (9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate, has unique torsion angles and crystal structures that differ from typical Fmoc-protected amino acids. It exhibits two intermolecular hydrogen bonds that form two-dimensional sheets, suggesting potential applications in crystal engineering and molecular design (Yamada, Hashizume, & Shimizu, 2008).

Synthesis and Spectral Properties

The synthesis and spectral properties of derivatives, including the fluoren-9-ylmethyl group, have been extensively studied. This includes the synthesis of thiophene–fluorene π-conjugated derivatives for potential use in electro-optical materials. These derivatives show promising absorption and fluorescence spectra in polymer matrices, highlighting their application in materials science (Lukes et al., 2005).

Applications in Fluorescence Sensing

Fluorene derivatives, including those with the fluoren-9-ylmethyl group, have been explored for their fluorescence sensing characteristics. They have applications in environmental protection, biosensing, and toxin detection in food. For example, novel polyaniline derivatives of poly(9,9-dihexyl-9H-fluoren-2-amine) exhibit excellent fluorescence properties in detecting acids and amines (Qian, Zhang, Liu, & Xia, 2019).

Photophysical Studies

The compound has also been studied in the context of photophysical properties. For instance, coumarin derivatives containing the fluoren-9-ylmethyl group have been analyzed for their solvatochromic properties and dipole moments in different solvents, which is crucial for understanding their behavior in various chemical environments (Joshi et al., 2015).

Photochemical and Electrochemical Studies

Further studies include the exploration of photochemical and electrochemical behaviors of fluorene derivatives, which are essential for applications in photovoltaics and electronic materials. These studies focus on understanding the reaction mechanisms and optimizing the properties of these compounds for practical applications (Heller & Jenkins, 1984).

Mechanism of Action

Target of Action

Fmoc-Isoleucinol, also known as FMOC-ILE-OL or Fmoc-L-Isoleucinol, is primarily used as a protecting group for amines in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Therefore, the primary targets of Fmoc-Isoleucinol are the amines that need to be protected during the synthesis process.

Mode of Action

The Fmoc group in Fmoc-Isoleucinol acts as a base-labile protecting group . It is introduced to the amine through a reaction with Fmoc-Cl . This protection allows for the selective reaction of other functional groups in the molecule without interference from the amine. The Fmoc group can be removed rapidly by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-Isoleucinol in peptide synthesis involves complex self-assembly pathways . These pathways allow the same set of biomolecules to form different self-assembly states by avoiding the thermodynamic pit . The assemblies nucleate using non-classical or classical nucleation routes into distinct metastable (transient hydrogels), kinetic (stable hydrogels), and thermodynamic structures .

Pharmacokinetics

A related compound, fmoc-phenylalanine, has been evaluated for its pharmacokinetic profile . It was found to have an oral bioavailability of 65±18% and a suitable pharmacokinetic profile

Result of Action

The primary result of Fmoc-Isoleucinol’s action is the protection of amines during peptide synthesis . This allows for the selective reaction of other functional groups in the molecule without interference from the amine . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the amine free .

Action Environment

The action of Fmoc-Isoleucinol is influenced by the environment in which it is used. For example, the Fmoc group is rapidly removed by a base . Therefore, the pH of the environment can influence the stability of the Fmoc group. Additionally, temperature and solvent can affect the reaction rates and the stability of the Fmoc group .

Biochemical Analysis

Biochemical Properties

It is known that the Fmoc group, which is part of the Fmoc-Isoleucinol structure, plays a significant role in peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a crucial feature in solid-phase peptide synthesis .

Cellular Effects

It is known that Fmoc-dipeptides, a class of short aromatic peptides featuring the Fmoc group, exhibit eminent supramolecular self-assembly . This self-assembly results in the formation of a thermo-sensitive and shear-thinning hydrogel , which could potentially influence cellular processes.

Molecular Mechanism

The Fmoc group in Fmoc-Isoleucinol is known to contribute to the formation of β-sheet structures through π–π stacking . This self-assembly mechanism could potentially influence the interaction of Fmoc-Isoleucinol with other biomolecules.

Temporal Effects in Laboratory Settings

It is known that Fmoc-dipeptides, which include the Fmoc group, can form thermo-sensitive and shear-thinning hydrogels . This suggests that the properties of Fmoc-Isoleucinol could potentially change over time under certain conditions.

Metabolic Pathways

It is known that the Fmoc group is commonly used in peptide synthesis , suggesting that Fmoc-Isoleucinol could potentially be involved in peptide metabolism.

Subcellular Localization

Given the role of the Fmoc group in peptide synthesis , it is possible that Fmoc-Isoleucinol could be localized in areas of the cell where peptide synthesis occurs, such as the cytoplasm or the endoplasmic reticulum.

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24)/t14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPMFRNXDNCNRH-VBKZILBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679813 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133565-46-5 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)

![4,5,6,7-Tetrahydro-2-aminobenzo[b]thiophene-4-carbonitrile](/img/structure/B589036.png)